3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound that features a tetrahydrothiophene ring with a 1,1-dioxide functional group. This compound is notable for its unique structure, which includes a dinitrophenyl group and a methylamino substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring to introduce nitro groups, followed by the formation of the tetrahydrothiophene ring through cyclization reactions. The methylamino group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The scalability of these methods is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The dinitrophenyl group can participate in electron transfer reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((2,4-Dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((2,4-Dinitrophenyl)(ethyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((2,4-Dinitrophenyl)(methyl)amino)thiophene 1,1-dioxide
Uniqueness
3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the specific combination of functional groups that confer distinct reactivity and potential applications. The presence of both the dinitrophenyl and methylamino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)-N-methyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6S/c1-12(9-4-5-21(19,20)7-9)10-3-2-8(13(15)16)6-11(10)14(17)18/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVSPVULONZAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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